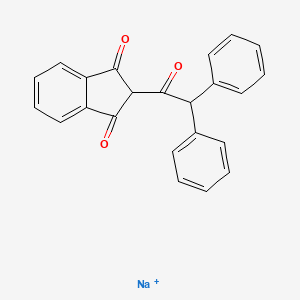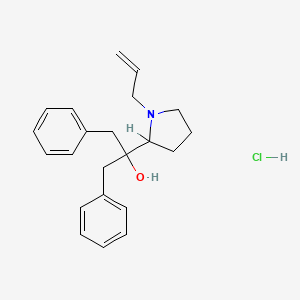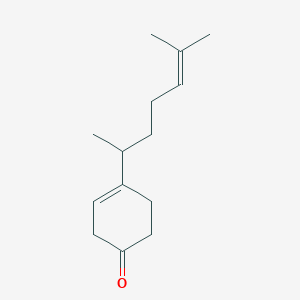
4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one is an organic compound with the molecular formula C15H24O It is a cyclohexenone derivative, characterized by a cyclohexene ring substituted with a methylheptenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 6-methylhept-5-en-2-ol.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the cyclohexenone ring.
Catalysts: Catalysts such as Lewis acids (e.g., AlCl3) or bases (e.g., NaOH) are used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclohexenone ring.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Substitution Reagents: Halogens (e.g., Br2) and nucleophiles (e.g., NH3) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or aminated cyclohexenone derivatives.
Aplicaciones Científicas De Investigación
4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors to elicit biological responses.
Affect Gene Expression: Influence the expression of genes related to its biological activities.
Comparación Con Compuestos Similares
4-(6-Methylhept-5-EN-2-YL)cyclohex-3-EN-1-one can be compared with similar compounds, such as:
(1R,4R)-1-methyl-4-(6-Methylhept-5-en-2-yl)cyclohex-2-enol: Similar structure but with an alcohol group instead of a ketone.
®-1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene: Similar structure but with a diene ring instead of a cyclohexenone ring.
(S)-3-Methyl-6-(®-6-methylhept-5-en-2-yl)cyclohex-2-enone: Stereoisomer with a different spatial arrangement of atoms.
Propiedades
Número CAS |
80717-55-1 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
4-(6-methylhept-5-en-2-yl)cyclohex-3-en-1-one |
InChI |
InChI=1S/C14H22O/c1-11(2)5-4-6-12(3)13-7-9-14(15)10-8-13/h5,7,12H,4,6,8-10H2,1-3H3 |
Clave InChI |
YQRPMHOVGJPHAM-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)C1=CCC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


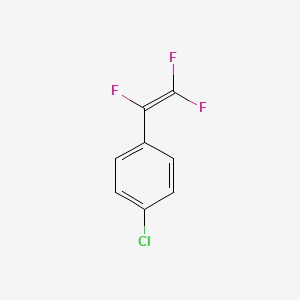
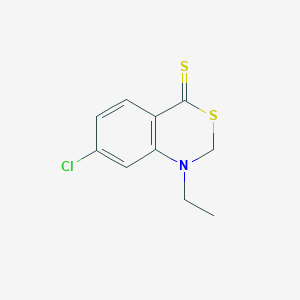
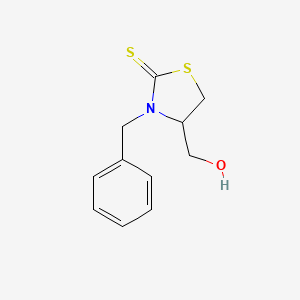
![Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate](/img/structure/B14421796.png)
![9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)-](/img/structure/B14421804.png)
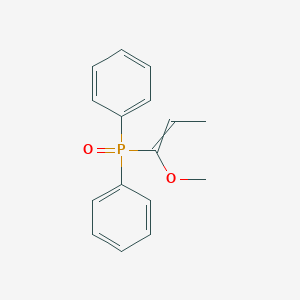
![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)

![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)

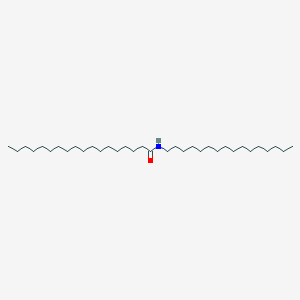
![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/structure/B14421853.png)
